molecular formula C12H18ClNO3 B2796188 Ethyl 3-(2-aminopropoxy)benzoate hydrochloride CAS No. 2413904-20-6

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride

Cat. No.: B2796188
CAS No.: 2413904-20-6
M. Wt: 259.73
InChI Key: NOMAXEMRGFAMPY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride (molecular formula: C₇H₁₃Cl₂N₃, exact mass: 210.11 g/mol) is an organic compound characterized by a benzoate ester core substituted with a 2-aminopropoxy group at the meta position and a hydrochloride salt . This structure confers both hydrophilic (amine hydrochloride) and lipophilic (ethyl benzoate) properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3-(2-aminopropoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(7-10)16-8-9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDHPDRNZCKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride has been investigated for its biological activity and therapeutic potential. Research indicates that derivatives of this compound exhibit antibacterial properties, particularly against strains of Mycobacterium, such as M. avium subsp. paratuberculosis and M. intracellulare. In a study comparing various compounds, it was found that certain derivatives showed higher efficacy than established antibiotics like ciprofloxacin and isoniazid .

Case Study: Antimicrobial Activity

  • Study : Synthesis and Biological Evaluation of Substituted Benzoates
  • Findings : The compound demonstrated significant activity against specific bacterial strains with a cytotoxicity assay performed on human monocytic leukemia THP-1 cell lines, indicating a favorable safety profile .

Agricultural Applications

In addition to its medicinal uses, this compound has shown promise in agricultural applications, particularly in enhancing plant growth and photosynthetic efficiency. Compounds with similar structures have been tested for their effects on the rate of photosynthetic electron transport (PET) in chloroplasts.

Case Study: Photosynthesis Enhancement

  • Research : Effects on Photosynthetic Electron Transport
  • Results : Certain derivatives were found to stimulate PET significantly, suggesting that they could induce conformational changes in thylakoid membranes, enhancing permeability and uncoupling phosphorylation from electron transport .

Chemical Synthesis

The synthesis of this compound involves several chemical processes that can be optimized for improved yield and purity. Various methods have been documented that utilize different solvents and reagents to achieve the desired compound efficiently.

Synthesis Overview

  • Reagents Used : Sodium borohydride, diisobutylaluminium hydride (DIBAL), and various alkali metal hydroxides.
  • Solvents : Alcoholic solvents, ether solvents, and hydrocarbon solvents are commonly employed in the synthesis process to facilitate reactions .

Structural Studies

The structural characteristics of this compound have been extensively studied using techniques such as NMR spectroscopy and mass spectrometry. These studies provide insights into the compound's molecular configuration, which is crucial for understanding its reactivity and biological interactions.

Structural Analysis

  • Techniques : High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
  • Findings : Detailed characterization has revealed important information regarding the compound's stability and interaction with biological targets .

Summary of Findings

The applications of this compound span multiple fields, from medicinal chemistry to agricultural science. Its demonstrated antimicrobial properties, potential to enhance photosynthesis, and well-characterized synthesis pathways make it a compound of significant interest.

Application AreaKey Findings
Medicinal ChemistryEffective against M. avium strains; safer than traditional antibiotics .
Agricultural ScienceEnhances photosynthetic efficiency; stimulates electron transport in chloroplasts .
Chemical SynthesisVarious methods optimize yield; characterized by NMR and MS for structural integrity .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and biological activity. Key examples include:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
Ethyl 3-(2-aminopropoxy)benzoate HCl 2-aminopropoxy group, hydrochloride salt C₇H₁₃Cl₂N₃ Intermediate for drug synthesis
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Thioether linkage, isoxazole group C₁₈H₂₃N₃O₃S Antimicrobial activity (hypothesized)
I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) Ether linkage, isoxazole group C₁₉H₂₅NO₅ Improved solubility vs. thioethers
Imp. B(EP) (Methyl-2-[4-(trifluoromethyl)phenyl]ethyl-aminoethyl benzoate HCl) Trifluoromethyl group C₁₉H₂₀F₃NO₂·HCl Pharmaceutical impurity; metabolic stability
δ-Benzylmethylaminoethyl benzoate HCl Benzylmethylamino group C₁₈H₂₂ClNO₂ m.p. 145–146°C (higher crystallinity)
Key Observations:
  • Hydrophilicity: The 2-aminopropoxy group in the target compound enhances water solubility compared to purely aromatic analogs (e.g., δ-benzylmethylaminoethyl benzoate HCl) .
  • Electron-Withdrawing Effects : Trifluoromethyl-substituted analogs (e.g., Imp. B(EP)) exhibit increased metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group .
  • Linkage Effects : Thioether-linked compounds (e.g., I-6501) may show reduced oxidative stability compared to ether-linked derivatives (e.g., I-6602) .

Physicochemical Properties

Melting Points and Stability:
  • Trifluoromethyl-substituted analogs (e.g., Imp. B(EP)) have lower melting points (~126–134°C) due to reduced hydrogen-bonding capacity .
Solubility:
  • The hydrochloride salt form improves aqueous solubility relative to non-ionic esters (e.g., ethyl 3-chlorobenzoate, BP 241141) .

Biological Activity

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 2-aminopropanol under acidic conditions, leading to esterification followed by the formation of the hydrochloride salt. The reaction can be summarized as follows:

  • Esterification : Reacting 3-hydroxybenzoic acid with 2-aminopropanol.
  • Formation of Hydrochloride Salt : Treating the ester with hydrochloric acid.

This compound exhibits unique structural features that influence its chemical reactivity and biological interactions.

This compound is believed to interact with specific molecular targets within biological systems, potentially influencing various cellular pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It could interact with receptors, affecting signal transduction processes.

Research indicates that compounds with similar structures have shown antibacterial and anticancer activities, suggesting that this compound may possess comparable properties.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to Ethyl 3-(2-aminopropoxy)benzoate were tested for their efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Ethyl 3-(2-aminopropoxy)benzoate20Staphylococcus aureus
Methyl 3-(2-aminopropoxy)benzoate30Escherichia coli

Anticancer Potential

In vitro studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). One study reported an IC50 value of approximately 5 µM for a related benzoate derivative in MCF-7 cells, suggesting that this compound might also display potent anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of this compound against structurally related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModeratePromising
Methyl 3-(2-aminopropoxy)benzoateHighModerate
Propyl 3-(2-aminopropoxy)benzoateLowHigh

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-aminopropoxy)benzoate hydrochloride, and what challenges arise during purification?

The synthesis typically involves:

  • Alkylation : Introducing the 2-aminopropoxy group to the benzoate backbone via nucleophilic substitution .
  • Esterification : Reacting the intermediate with ethanol to form the ethyl ester .
  • Salt formation : Treating the free base with HCl to improve solubility and stability .
    Purification challenges : Residual solvents, unreacted intermediates, and by-products (e.g., di-alkylated derivatives) require column chromatography or recrystallization. Purity validation via HPLC (≥95%) is critical for biological studies .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the presence of the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃), aminopropoxy chain (δ ~3.5 ppm for -OCH₂-), and aromatic protons .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 259.73, with fragmentation patterns verifying the aminopropoxy side chain .
  • X-ray crystallography : Resolves stereochemical ambiguities (if applicable) and hydrogen bonding in the hydrochloride salt .

Q. How is the compound’s solubility profile optimized for in vitro assays?

  • The hydrochloride salt enhances aqueous solubility (~50 mg/mL in PBS at pH 7.4). For hydrophobic assays (e.g., membrane permeability), co-solvents like DMSO (≤0.1% v/v) are used to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound-receptor interactions .
  • Impurities : Trace by-products (e.g., hydrolyzed esters) can confound results. Rigorous QC using LC-MS and orthogonal assays (e.g., SPR for binding kinetics) is advised .
  • Cell-line specificity : Activity in HEK293 vs. CHO cells may differ due to transporter expression. Validate using isogenic cell models .

Q. What strategies improve yield in the alkylation step during synthesis?

Low yields (~40-50%) often result from steric hindrance at the benzoate ortho position. Solutions include:

  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions .
  • Protection/deprotection : Temporarily protect the amine group with Boc anhydride, then deprotect with HCl post-alkylation .

Q. How does stereochemistry influence the compound’s pharmacokinetic properties?

  • Chiral centers : The 2-aminopropoxy group’s configuration (R/S) affects metabolic stability. For example, the (R)-enantiomer may show longer half-life due to resistance to hepatic CYP3A4 oxidation .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts enantiomer-specific binding to targets like GPCRs. Validate with chiral HPLC separation and in vivo PK studies .

Q. What computational methods predict off-target interactions?

  • Molecular dynamics simulations : Analyze binding to homologous receptors (e.g., adrenergic vs. serotonin receptors) using force fields like AMBER .
  • Machine learning : Train models on PubChem BioAssay data (e.g., AID 1259351) to flag potential off-targets (e.g., hERG channel inhibition) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Common IssuesSolutions
Alkylation3-Hydroxybenzoate, 2-aminopropyl bromide, K₂CO₃, DMF, 50°C45–55Di-alkylation by-productsUse excess 3-Hydroxybenzoate
EsterificationEthanol, H₂SO₄, reflux75–85Hydrolysis of esterAnhydrous conditions
Salt formationHCl (g) in diethyl ether90–95HygroscopicityStore under argon

Q. Table 2: Analytical Techniques for Quality Control

MethodPurposeCritical ParametersReference Standard
HPLC-DADPurity assessment (≥95%)C18 column, 0.1% TFA in H₂O/MeOH gradient USP-grade benzoate
TGA-DSCStability/degradation profilingHeating rate 10°C/min, N₂ atmosphere NIST-certified standards
Circular DichroismEnantiomeric excess determination20 mM phosphate buffer, pH 6.8 Chiralpak AD-H column

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